2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide
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Overview
Description
Chemical Formula: CHClNOS
CAS Number: 17648-91-8
Structure: The compound consists of a dichlorinated benzene ring with a nitrophenyl group and a sulfonamide functional group attached.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including chlorination of the corresponding aniline compound followed by sulfonation.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Industrial-scale production methods may involve batch or continuous processes, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are commonly used.
Major Products: The products depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the synthesis of other compounds or materials.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors.
Pathways: It could affect cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to similar compounds.
Similar Compounds: Other sulfonamides or nitrophenyl derivatives.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential is yet to be explored
Properties
Molecular Formula |
C12H8Cl2N2O4S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-11(14)12(7-8)21(19,20)15-9-2-4-10(5-3-9)16(17)18/h1-7,15H |
InChI Key |
GGCYZJYAWBAKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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